4-(6-Nitro-2-benzimidazolyl)benzamidoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Nitro-2-benzimidazolyl)benzamidoxime is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds have shown significant biological and pharmacological activities, making them of great interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 4-(6-Nitro-2-benzimidazolyl)benzamidoxime typically involves the following steps:
Formation of Benzamidoxime: The reaction of the nitro-substituted benzimidazole with hydroxylamine to form the benzamidoxime derivative.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
4-(6-Nitro-2-benzimidazolyl)benzamidoxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles .
Wissenschaftliche Forschungsanwendungen
4-(6-Nitro-2-benzimidazolyl)benzamidoxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 4-(6-Nitro-2-benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets and pathways. The nitro group can be reduced to an amino group, which can then interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, making the compound effective as an antimicrobial and anticancer agent .
Vergleich Mit ähnlichen Verbindungen
4-(6-Nitro-2-benzimidazolyl)benzamidoxime can be compared with other benzimidazole derivatives, such as:
2-Substituted Benzimidazoles: These compounds have substitutions at the 2-position of the benzimidazole ring and show similar biological activities.
5,6-Dimethylbenzimidazole: This compound is a degradation product of vitamin B12 and has shown vitamin B12-like activity.
Benzimidazo[1,2-a]quinolines: These compounds have a quinoline ring fused to the benzimidazole ring and exhibit significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzamidoxime group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H11N5O3 |
---|---|
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
N'-hydroxy-4-(6-nitro-1H-benzimidazol-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C14H11N5O3/c15-13(18-20)8-1-3-9(4-2-8)14-16-11-6-5-10(19(21)22)7-12(11)17-14/h1-7,20H,(H2,15,18)(H,16,17) |
InChI-Schlüssel |
KCRYXOCXJNJXSM-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])/C(=N/O)/N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.